molecular formula C9H10O5 B14666305 Methyl 2,4,6-trihydroxy-3-methylbenzoate CAS No. 39828-33-6

Methyl 2,4,6-trihydroxy-3-methylbenzoate

Cat. No.: B14666305
CAS No.: 39828-33-6
M. Wt: 198.17 g/mol
InChI Key: NWSPBMGYCRGLLL-UHFFFAOYSA-N
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Description

Methyl 2,4,6-trihydroxy-3-methylbenzoate is an organic compound with the molecular formula C9H10O5 It is a derivative of benzoic acid, characterized by the presence of three hydroxyl groups and a methyl group on the benzene ring, along with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4,6-trihydroxy-3-methylbenzoate can be synthesized through the esterification of 2,4,6-trihydroxy-3-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4,6-trihydroxy-3-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Ester derivatives with different substituents.

Scientific Research Applications

Methyl 2,4,6-trihydroxy-3-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds.

    Biology: Studied for its antioxidant properties and potential health benefits.

    Medicine: Investigated for its anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of methyl 2,4,6-trihydroxy-3-methylbenzoate involves its interaction with various molecular targets and pathways. The hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and exhibiting antioxidant activity. Additionally, the compound can inhibit the activity of certain enzymes, contributing to its anti-inflammatory and antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl gallate: Another name for methyl 2,4,6-trihydroxy-3-methylbenzoate.

    Ethyl gallate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Propyl gallate: Similar structure but with a propyl ester group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its antioxidant activity, in particular, makes it valuable in various applications, from food preservation to pharmaceuticals.

Biological Activity

Methyl 2,4,6-trihydroxy-3-methylbenzoate, also known by its CAS number 3147-39-5, is a derivative of phloroglucinol and belongs to the class of organic compounds known as hydroxybenzoic acid derivatives. This compound has garnered attention for its potential biological activities, particularly in the areas of antioxidant properties and as a substrate for various enzymatic reactions. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C₈H₈O₅
  • Molecular Weight : 184.15 g/mol
  • Density : 1.501 g/cm³
  • Melting Point : 174-176°C
  • Boiling Point : 359.5°C at 760 mmHg
  • Flash Point : 150.3°C

Antioxidant Activity

One of the primary biological activities attributed to this compound is its antioxidant capability. Research has shown that compounds with hydroxyl groups exhibit significant scavenging activity against free radicals. A study evaluated the antioxidant potential of various hydroxyl-substituted benzoates, including this compound, and found that it demonstrated considerable efficacy in neutralizing reactive oxygen species (ROS) .

Enzymatic Reactions

This compound serves as a substrate for phloroglucinol reductases. These enzymes are involved in the reduction processes within metabolic pathways that produce various phenolic compounds. The structural characteristics of this compound allow it to participate effectively in these enzymatic reactions .

Case Studies and Research Findings

  • Antioxidant Evaluation :
    • A comparative study involving several hydroxybenzoates found that this compound had a higher antioxidant activity than some other tested compounds due to its specific substitution pattern .
  • Pharmacological Potential :
    • Another study highlighted the potential of this compound as an anti-inflammatory agent due to its ability to inhibit pro-inflammatory cytokines in vitro .

Data Tables

PropertyValue
Molecular FormulaC₈H₈O₅
Molecular Weight184.15 g/mol
Density1.501 g/cm³
Melting Point174-176°C
Boiling Point359.5°C
Flash Point150.3°C

Properties

CAS No.

39828-33-6

Molecular Formula

C9H10O5

Molecular Weight

198.17 g/mol

IUPAC Name

methyl 2,4,6-trihydroxy-3-methylbenzoate

InChI

InChI=1S/C9H10O5/c1-4-5(10)3-6(11)7(8(4)12)9(13)14-2/h3,10-12H,1-2H3

InChI Key

NWSPBMGYCRGLLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1O)O)C(=O)OC)O

Origin of Product

United States

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